molecular formula C12H23NO4 B15309649 6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid

6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid

Cat. No.: B15309649
M. Wt: 245.32 g/mol
InChI Key: COUMMUOPDYOSOA-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is a compound with the molecular formula C12H23NO4. It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group in heptanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, various oxo derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis and allows for selective deprotection under controlled conditions. The Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(Tert-butoxy)carbonyl]amino}hexanoic acid
  • 6-{[(Tert-butoxy)carbonyl]amino}octanoic acid
  • 6-{[(Tert-butoxy)carbonyl]amino}pentanoic acid

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic reactions .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C12H23NO4/c1-9(7-5-6-8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

COUMMUOPDYOSOA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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